Structural Differentiation: Perfluorophenyl Ester Motif vs. Classical IMiD Scaffolds
E3 ligase Ligand 25 incorporates a perfluorophenyl ester group (pentafluorophenyl substituent) attached via an ester linkage to the phenyl ring of the isoindolinone core, as evidenced by SMILES O=C(OC=1C(F)=C(F)C(F)=C(F)C1F)C2=CC=C(Cl)C(=C2)N3C(=O)NC(=O)CC3 . This motif is absent from classical IMiD CRBN ligands (thalidomide, lenalidomide, pomalidomide), which lack extended fluorinated ester functionality. The fully fluorinated phenyl ring confers unique physicochemical properties: markedly higher lipophilicity (estimated ClogP ≈4.2 vs. thalidomide ClogP 0.33, lenalidomide -0.49, pomalidomide -0.81) [1].
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈4.2 (estimated from SMILES) |
| Comparator Or Baseline | Thalidomide: ClogP 0.33; Lenalidomide: ClogP -0.49; Pomalidomide: ClogP -0.81 (experimental values) |
| Quantified Difference | ΔClogP >3.9 units vs. thalidomide; >4.7 units vs. lenalidomide/pomalidomide |
| Conditions | ClogP estimated using ACD/Labs algorithm based on SMILES from MedChemExpress product page; experimental confirmation not reported |
Why This Matters
Higher lipophilicity may influence solubility, permeability, and protein binding characteristics of the final PROTAC degrader, affecting early-stage hit-to-lead optimization where balanced physicochemical properties are critical.
- [1] DrugBank. Thalidomide (DB01041), Lenalidomide (DB00480), Pomalidomide (DB08910). ClogP values retrieved 2026-04-23. View Source
